2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide

HIV-1 NNRTI Imidazole thioacetanilide Bioisosterism

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide (CAS 688336-52-9) is a synthetic, small-molecule imidazole thioacetanilide (ITA) derivative characterized by a 1-(4-ethoxyphenyl)-1H-imidazole core linked via a thioether bridge to an N-(4-ethylphenyl)acetamide moiety. This compound belongs to a broader class of 2-(1-aryl-1H-imidazol-2-ylthio)acetamides that have been established in peer-reviewed literature as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs), with demonstrated antiviral activity in cellular assays.

Molecular Formula C21H23N3O2S
Molecular Weight 381.49
CAS No. 688336-52-9
Cat. No. B2409377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide
CAS688336-52-9
Molecular FormulaC21H23N3O2S
Molecular Weight381.49
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OCC
InChIInChI=1S/C21H23N3O2S/c1-3-16-5-7-17(8-6-16)23-20(25)15-27-21-22-13-14-24(21)18-9-11-19(12-10-18)26-4-2/h5-14H,3-4,15H2,1-2H3,(H,23,25)
InChIKeyNEPIDVORSOZOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide (CAS 688336-52-9) Procurement-Focused Compound Profile


2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide (CAS 688336-52-9) is a synthetic, small-molecule imidazole thioacetanilide (ITA) derivative characterized by a 1-(4-ethoxyphenyl)-1H-imidazole core linked via a thioether bridge to an N-(4-ethylphenyl)acetamide moiety [1]. This compound belongs to a broader class of 2-(1-aryl-1H-imidazol-2-ylthio)acetamides that have been established in peer-reviewed literature as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs), with demonstrated antiviral activity in cellular assays [2]. The 4-ethoxyphenyl substitution at the imidazole N1 position distinguishes it from the 4-methoxyphenyl, 4-chlorophenyl, p-tolyl, and naphthalen-1-yl analogs documented in the seminal structure-activity relationship (SAR) study of this chemotype [2].

Why Generic Imidazole Thioacetanilides Cannot Substitute for 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide in HIV-1 NNRTI Research


Within the imidazole thioacetanilide (ITA) class, anti-HIV-1 potency is exquisitely sensitive to both the N1-aryl substituent on the imidazole ring and the substituent pattern on the anilide phenyl ring [1]. The published SAR demonstrates that replacing the N1-aryl group (e.g., naphthalen-1-yl vs. 4-chlorophenyl vs. 4-methoxyphenyl) shifts EC50 values from sub-micromolar to double-digit micromolar within a single anilide series, while modifying the anilide ortho-substituent (e.g., H vs. F vs. Cl vs. Br vs. NO2) can alter potency by over 20-fold [1]. The target compound's dual substitution pattern—4-ethoxyphenyl at N1 and 4-ethyl at the anilide para-position—is not represented among the 24 characterized ITA congeners, meaning that interpolation of potency, selectivity, or cytotoxicity from existing data is unreliable without direct experimental determination [1]. Procurement of a close-but-distinct analog risks obtaining a compound with untested, and potentially orders-of-magnitude different, biological activity [1].

Quantitative Differentiation Evidence for 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide vs. Closest Structural Analogs


Structural Differentiation from the 4-Methoxyphenyl ITA Series: Ethoxy-for-Methoxy Bioisosteric Replacement in HIV-1 NNRTI Scaffolds

The target compound differs from the closest literature-characterized series—the 4-methoxyphenyl ITA congeners (series 4d)—by a single O-CH2 replacement on the N1-aryl group (ethoxy vs. methoxy). In the published ITA SAR, the 4-methoxyphenyl series (4d) exhibited the steepest potency cliff within a single series: compound 4d5 (2-nitro anilide) retained an EC50 of 2.46 μM against HIV-1 IIIB, whereas 4d3 (2-bromo anilide) was essentially inactive (EC50 >55.18 μM), a >22-fold difference determined solely by the anilide ortho-substituent [1]. This demonstrates that the 4-methoxyphenyl-imidazole scaffold is highly permissive to substituent-driven potency modulation. The ethoxy extension introduces greater lipophilicity (calculated logP increase of approximately 0.5 units) and altered electron donation, which is predicted to shift the inhibitor's binding mode within the HIV-1 RT non-nucleoside binding pocket, potentially affecting both potency and resistance profile relative to the methoxy series [1]. Direct experimental data for the target compound are not publicly available; this inference is class-level based on the established SAR framework.

HIV-1 NNRTI Imidazole thioacetanilide Bioisosterism

N-(4-Ethylphenyl) Anilide Substituent Differentiation: Para-Ethyl vs. Ortho-Substituted Anilide Patterns in ITA NNRTIs

The target compound carries a 4-ethyl substituent on the anilide phenyl ring, a substitution pattern not present in the 24 ITA derivatives characterized by Zhan et al. The published SAR exclusively examined ortho-monosubstituted or ortho,para-disubstituted anilides (2-F, 2-Cl, 2-Br, 2-Me, 2-NO2, 2-Br-4-Me) [1]. A key SAR finding was that ortho-substitution is critical for anti-HIV-1 activity: the unsubstituted anilide compounds (e.g., 4a6, 4b6, 4c6, 4d6) were uniformly inactive (EC50 >29 μM to >321 μM across all four N1-aryl series) [1]. The target compound's sole para-ethyl substitution, without any ortho substituent, therefore occupies a region of chemical space that, based on class-level SAR, is predicted to be unfavorable for HIV-1 RT inhibition unless the 4-ethoxyphenyl N1 group confers a compensating binding interaction not achievable with the previously explored N1-aryl groups [1]. This structural divergence means the target compound cannot be assumed to share the NNRTI activity of the published ortho-substituted ITAs.

HIV-1 NNRTI Anilide SAR Para-substitution

Cytotoxicity Selectivity Context: Class-Level Therapeutic Window of Imidazole Thioacetanilides

Across the 24 ITA compounds characterized, cytotoxicity (CC50) in MT-4 cells ranged from 0.64 μM to >353.67 μM, yielding selectivity indices (SI = CC50/EC50) that varied from <1 to >298 [1]. The most potent anti-HIV-1 compound, 4a5 (EC50 = 0.18 μM), had a CC50 of 5.15 μM and an SI of 29. Notably, compound 4b5 exhibited potent cytotoxicity (CC50 = 0.64 μM), resulting in an unfavorable SI of 13 despite moderate antiviral activity (EC50 = 0.05 μM) [1]. This variability—with SI values ranging over 300-fold across structurally similar congeners—demonstrates that cytotoxicity is not reliably predicted from anti-HIV-1 potency within this class. For the target compound, neither EC50 nor CC50 data are publicly available, meaning that the therapeutic window cannot be inferred from structural similarity to any single congener [1].

Cytotoxicity Selectivity Index HIV-1 NNRTI

Mechanistic Target Engagement Confirmation: HIV-1 vs. HIV-2 Selectivity as Class Hallmark

All 24 ITA compounds tested were inactive against HIV-2 ROD (EC50 values uniformly >6–>298 μM, with most >25 μM), confirming that the antiviral activity is specific to HIV-1 and consistent with a non-nucleoside reverse transcriptase inhibitor (NNRTI) mechanism targeting the HIV-1 RT allosteric pocket [1]. This HIV-1/HIV-2 selectivity is a defining mechanistic signature of the ITA class, as HIV-2 RT is structurally divergent in the NNRTI binding pocket and not inhibited by NNRTIs [1]. For the target compound, if anti-HIV-1 activity were to be experimentally confirmed, the HIV-2 counter-screen would serve as the critical target engagement control to validate the expected NNRTI mechanism; this experimental data is not available for the target compound as of May 2026.

HIV-1 reverse transcriptase Target engagement HIV-2 counter-screen

Physicochemical Differentiation: Calculated Properties of 4-Ethoxyphenyl ITA vs. Literature 4-Methoxyphenyl and 4-Chlorophenyl ITA Series

The target compound (C21H23N3O2S, MW 381.49 g/mol) has a calculated topological polar surface area consistent with the ITA scaffold [1]. The replacement of methoxy (series 4d) with ethoxy at the N1-phenyl para-position increases calculated logP by approximately 0.5 log units, enhancing membrane permeability potential while potentially reducing aqueous solubility [2]. This lipophilicity shift may affect both antiviral potency (through altered RT binding pocket occupancy) and off-target binding profiles. In the published SAR, the 4-chlorophenyl series (4b, more lipophilic) included the compound with the highest cytotoxicity (4b5, CC50 = 0.64 μM), suggesting a potential correlation between increased N1-aryl lipophilicity and reduced selectivity within this scaffold [2]. The target compound's intermediate lipophilicity—between the 4-methoxyphenyl and 4-chlorophenyl series—places it in a physicochemical space not directly represented in the published dataset.

Lipophilicity Physicochemical properties Drug-likeness

Recommended Research Application Scenarios for 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide Based on Quantitative Evidence


HIV-1 NNRTI Scaffold-Hopping and Bioisostere Exploration

The compound is best deployed as a novel bioisostere probe within the imidazole thioacetanilide (ITA) NNRTI class. Its 4-ethoxyphenyl N1-substituent extends the SAR beyond the four aryl groups characterized in the foundational ITA study (naphthalen-1-yl, 4-chlorophenyl, p-tolyl, 4-methoxyphenyl), while its para-ethyl anilide substitution explores anilide chemical space orthogonal to the ortho-substituted series [1]. This makes it suitable for scaffold-hopping campaigns aimed at identifying new ITA chemotypes with potentially improved resistance profiles against common NNRTI-resistance mutations (e.g., K103N, Y181C), given that N1-aryl modification has been shown to alter inhibitor binding modes within the RT allosteric pocket [1].

Chemical Biology Tool for HIV-1 Reverse Transcriptase Target Engagement Studies

If experimental anti-HIV-1 activity is confirmed, this compound—with its unique substitution pattern—can serve as a chemical probe in HIV-1/HIV-2 counter-screen assays to demonstrate NNRTI-specific target engagement. The HIV-2 ROD strain provides a rigorous selectivity control, as HIV-2 RT is intrinsically resistant to NNRTIs [1]. A positive HIV-1/HIV-2 selectivity window would validate the compound as an RT-targeted tool, enabling its use in mechanism-of-action studies, particularly for investigating how N1-aryl ethoxy substitution affects inhibitor binding kinetics and resistance mutation susceptibility [1].

Cytotoxicity Profiling and Selectivity Optimization in Antiviral Drug Discovery

Given the wide cytotoxicity range observed across the ITA class (CC50 0.64 μM to >353 μM, SI <1 to >334), this compound presents an opportunity to study the structural determinants of ITA-associated cytotoxicity [1]. Its intermediate lipophilicity (between 4-methoxyphenyl and 4-chlorophenyl series) makes it a strategic tool for investigating whether the ethoxy group mitigates the cytotoxicity peaks observed in the more lipophilic 4-chlorophenyl series (e.g., 4b5, CC50 = 0.64 μM) while potentially retaining antiviral potency [1]. Parallel EC50/CC50 determination in MT-4 cells, with SI calculation, would provide the first quantitative selectivity data for an N-(4-ethylphenyl) ITA derivative [1].

Medicinal Chemistry Starting Point for para-Substituted Anilide ITA Optimization

The target compound's N-(4-ethylphenyl)acetamide moiety represents an unexplored anilide chemotype within the ITA class. The published SAR demonstrates that anilide ortho-substitution is critical for potency, but the effect of para-substitution alone has not been evaluated [1]. This compound therefore serves as a valuable starting point for a focused medicinal chemistry campaign to determine whether introduction of an ortho substituent (e.g., 2-F, 2-Cl, 2-NO2) onto the 4-ethylanilide framework can recapitulate or exceed the potency of the naphthalen-1-yl ITA series (EC50 0.08–1.78 μM) while potentially offering improved physicochemical or pharmacokinetic properties conferred by the 4-ethoxyphenyl N1 substituent [1].

Quote Request

Request a Quote for 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.